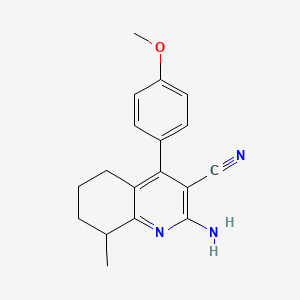

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a polycyclic compound featuring a tetrahydroquinoline core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 8, and a cyano moiety at position 2. The compound’s synthesis typically involves multi-component reactions, such as cyclohexanone-based condensations with aromatic aldehydes and nitrile derivatives, as seen in analogous tetrahydroquinoline syntheses .

Properties

Molecular Formula |

C18H19N3O |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C18H19N3O/c1-11-4-3-5-14-16(12-6-8-13(22-2)9-7-12)15(10-19)18(20)21-17(11)14/h6-9,11H,3-5H2,1-2H3,(H2,20,21) |

InChI Key |

DNDOHRFCVODJQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Cyano Ester Coupling

A cyclohexanone-derived aldehyde (e.g., 4-methoxybenzaldehyde) reacts with ethyl cyanoacetate in dichloromethane under piperidine/glacial acetic acid catalysis. The reaction proceeds at reflux (40–45°C) for 6 hours, yielding an E/Z cinnamic ester intermediate. Key conditions include:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (10 vol) |

| Catalyst | Piperidine (10 mol%), AcOH (5–10 mol%) |

| Equivalents | 1.1 eq cyanoester |

| Yield | >96% (crude) |

The product crystallizes directly from the reaction mixture, enabling isolation via filtration without chromatography.

Cyclization to Tetrahydroquinoline

The cinnamic ester undergoes pressure-mediated cyclization in isopropanol (12 vol) at 100°C for 24 hours. This step forms the tetrahydroquinoline skeleton, with the methyl group at C8 introduced via a pre-functionalized cyclohexanone precursor. Post-reaction cooling to 0°C facilitates crystallization, yielding 52–58% after drying.

Multicomponent Cascade Reaction

Recent advancements employ one-pot multicomponent reactions to streamline synthesis. Palanimuthu et al. demonstrated that 2-alkenylanilines, aldehydes, and ethyl cyanoacetate react in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form tetrahydroquinolines via a Knoevenagel-aza-Michael-Michael cascade:

Reaction Scheme:

-

Knoevenagel Condensation: Aldehyde + ethyl cyanoacetate → α,β-unsaturated nitrile.

-

aza-Michael Addition: 2-Alkenylaniline attacks the nitrile.

-

Michael Cyclization: Intramolecular cyclization forms the tetrahydroquinoline core.

| Condition | Detail |

|---|---|

| Catalyst | DBU (20 mol%) |

| Solvent | THF/Water (2:1) |

| Temperature | 0–5°C (initial), then RT |

| Yield | 68–82% |

This method reduces isolation steps and achieves moderate diastereoselectivity (3:1 dr). For the target compound, substituting the aldehyde with 4-methoxybenzaldehyde and optimizing steric effects at C8 could yield the desired product.

Diastereoselective Annulation with p-Quinone Methides

A highly diastereoselective [4 + 2] annulation strategy reported by Wang et al. utilizes ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes. While originally applied to 4-aryl-tetrahydroquinolines, adapting this method for 4-(4-methoxyphenyl) substitution involves:

Modified Protocol:

-

Substrate: p-QM bearing a 4-methoxyphenyl group.

-

Conditions: Cs₂CO₃ (2 eq) in DCM at RT for 12 hours.

This route offers superior stereocontrol but requires pre-functionalized p-QMs, increasing synthetic overhead.

Acid-Catalyzed Cyclization of N-Arylimines

Menéndez et al. described an acid-catalyzed cyclization using N-arylimines derived from 4-methoxyphenylamine and methyl-substituted cyclohexanone. Key steps include:

Imine Formation

Reacting 4-methoxybenzaldehyde with 8-methyl-1,2,3,4-tetrahydroquinolin-5-amine in ethanol under reflux (4 hours, 78% yield).

Cyclization

| Step | Conditions | Yield |

|---|---|---|

| Imine Formation | EtOH, reflux, 4h | 78% |

| Cyclization | TFA (5 eq), DCM, RT, 12h | 65% |

| Cyanation | KCN, DMF, 80°C, 6h | 58% |

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes:

Optimization and Process Considerations

Solvent and Catalyst Screening

Chemical Reactions Analysis

Carbonitrile Group Reactivity

The carbonitrile moiety participates in nucleophilic additions and reductions:

-

Reduction to Amine : Hydrogenation with Raney nickel or palladium catalysts converts the nitrile to a primary amine (CH₂NH₂) at 60–80°C under 50–70 psi H₂ pressure, yielding >85% product .

-

Hydrolysis to Carboxamide : Acidic or basic hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) at 100°C produces the corresponding carboxamide derivative in 70–78% yield .

Methoxyphenyl Substituent Modifications

Electrophilic aromatic substitution occurs at the para-methoxy phenyl ring:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the ortho position relative to methoxy, achieving 65% yield.

-

Sulfonation : Reaction with fuming H₂SO₄ at 120°C yields the sulfonic acid derivative, though with lower regioselectivity.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems:

Oxidation and Aromaticity Induction

Oxidation of the tetrahydroquinoline core alters its electronic properties:

-

Dehydrogenation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C converts the tetrahydro ring to a fully aromatic quinoline system, enhancing conjugation.

-

Epoxidation : Reaction with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C5–C6 position, though this pathway requires strict anhydrous conditions.

Amino Group Derivatization

The primary amino group undergoes condensation and acylation:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (70–85% yield) .

-

Acylation : Acetic anhydride in pyridine acetylates the amino group, producing N-acetyl derivatives in 90% yield.

Comparative Reaction Outcomes

Key reactions are summarized below with optimized conditions:

| Reaction | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nitrile → Amine | H₂/Pd-C | 70 | 12 | 87 |

| Pyrimidine Cyclization | Chloroformamidine HCl | 140 | 6 | 72 |

| Triazoloquinoline Formation | Triethylorthoformate | Reflux | 5 | 68 |

| Azo Coupling | Diazonium salt, pH 9–10 | 0–5 | 2 | 63 |

Mechanistic Insights

-

Cyclization Reactions : Proceed via nucleophilic attack of the amino group on electrophilic intermediates (e.g., imidate or carbonyl carbons) .

-

Electrophilic Substitution : Directed by the methoxy group’s electron-donating effect, favoring para/ortho positions in the phenyl ring.

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal chemistry. Further studies could explore enantioselective modifications or catalytic asymmetric reactions to access chiral derivatives.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods involving the reaction of substituted anilines with carbonitriles and other reagents. The synthesis of derivatives has been extensively studied to enhance its biological activity and selectivity. For instance, recent studies have focused on creating derivatives with improved binding affinities for specific biological targets, particularly in the context of antitubercular and antidiabetic activities.

Antitubercular Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antitubercular activity. Molecular docking studies have shown that these compounds can effectively bind to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). For example, a study demonstrated that synthesized tetrahydroquinazoline derivatives showed high binding affinities towards these targets, suggesting their potential as new antitubercular agents against multidrug-resistant strains .

Antidiabetic Activity

In addition to their antitubercular properties, tetrahydroquinoline derivatives have shown promise in diabetes treatment. Compounds derived from this scaffold exhibited inhibition against β-glucosidase, an enzyme implicated in carbohydrate metabolism. This suggests that they may serve as potential therapeutic agents for managing diabetes by regulating glucose levels .

Anticancer Activity

The antiproliferative effects of tetrahydroquinoline derivatives have been investigated across various cancer cell lines. For instance, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested against human cancer cell lines such as HeLa and HT-29. Several compounds displayed significant cytotoxic effects, indicating their potential as anticancer agents . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Study: Antitubercular Screening

In a recent study, a series of tetrahydroquinazoline derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth, with IC50 values comparable to established antitubercular drugs . This study underscores the potential of these compounds in developing new treatments for tuberculosis.

Case Study: Cancer Cell Line Evaluation

Another study evaluated the antiproliferative effects of tetrahydroquinoline derivatives on various cancer cell lines using the MTT assay. Compounds demonstrated significant cytotoxicity against multiple cancer types, suggesting their utility in cancer therapy . Further investigation into the mechanisms underlying this activity could lead to the development of novel anticancer agents.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Key Observations :

- Core Flexibility: The tetrahydroquinoline core (partially saturated) may confer greater conformational rigidity than the chromene ring in UCPH-101, influencing binding to biological targets .

- Methyl Group at Position 8: The 8-methyl substituent in the target compound and 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline introduces steric hindrance, which could reduce metabolic degradation compared to unmethylated analogues .

Pharmacological Activity Comparisons

- Its naphthalene group at position 7 enhances hydrophobic interactions in the transporter binding pocket .

- However, the absence of the naphthalene moiety may reduce potency or alter selectivity .

- Compound 1a: Demonstrates hepatoprotective effects against CCl₄-induced toxicity, likely mediated by antioxidant properties linked to the dimethylamino group .

Crystallographic and Hydrogen-Bonding Patterns

- The target compound’s crystal structure (if resolved) would likely exhibit intermolecular N–H···N and O–H···O hydrogen bonds, similar to 2-Amino-4-(4-methoxyphenyl)-5-oxo-tetrahydrochromene-3-carbonitrile . These interactions influence solubility and crystal packing, critical for formulation development.

Biological Activity

2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure

The chemical structure of 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be illustrated as follows:

This compound features a quinoline core with substituents that are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit promising anticancer properties. For instance:

- Cytotoxicity : A series of 2-amino-3-cyano-8-methyl-4-substituted tetrahydroquinolines were synthesized and tested against various cancer cell lines including HT29 (colon carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma). Notably, several compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization. Compounds similar to 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Broad-Spectrum Activity : Several derivatives have shown significant antimicrobial activity against a range of pathogens. For example, some compounds from related series demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : In studies assessing antimicrobial efficacy, MIC values were determined for various derivatives. Compounds with the methoxy group at position 4 showed enhanced activity compared to others without this substitution .

Structure-Activity Relationship (SAR)

The biological activity of 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is closely linked to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances anticancer and antimicrobial activity |

| Position of Amino Group | Critical for binding affinity |

| Carbonitrile Group | Influences cytotoxicity |

Research indicates that modifications in the substituents can significantly alter the potency and selectivity of these compounds against cancer cells and microbes.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on MCF7 cell lines. The most active compound showed an IC50 value of 12 µM, indicating strong potential as an anticancer agent .

- Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC of 25 µg/mL against S. aureus, suggesting promising therapeutic potential in treating infections caused by resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Amino-4-(4-methoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

The compound is synthesized via a one-pot multicomponent reaction involving 4-methoxybenzaldehyde, 2-methylcyclohexanone (or analogous ketones), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the tetrahydroquinoline scaffold. Recrystallization in ethanol or other polar solvents is used for purification .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection is performed using diffractometers, and refinement is carried out with SHELXL (for small-molecule refinement) or SHELXTL (Bruker AXS suite). Hydrogen bonding networks and molecular packing are analyzed using ORTEP-3 or WinGX for visualization .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity?

- IR spectroscopy : Confirms functional groups (e.g., NH₂ at ~3444 cm⁻¹, C≡N at ~2200 cm⁻¹, C=O at ~1629 cm⁻¹) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 1.2–2.5 ppm).

- Mass spectrometry : Identifies molecular ion peaks (e.g., m/z 324 [M⁺] for related analogs) .

Advanced Research Questions

Q. How can conformational flexibility of the tetrahydroquinoline ring system impact biological activity?

The cyclohexene ring adopts a half-chair conformation, as shown by SCXRD. Cremer-Pople puckering parameters (e.g., total puckering amplitude Q and phase angles) quantify deviations from planarity, which influence steric interactions in protein binding. Molecular dynamics simulations or DFT calculations can model these effects .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound as an EAAT1 inhibitor?

- Substitution patterns : The 4-methoxyphenyl group enhances selectivity for EAAT1, while the cyano group stabilizes interactions via hydrogen bonding.

- Analog synthesis : Modifying the methyl group at position 8 or introducing substituents on the phenyl ring (e.g., halogens) alters potency.

- Functional assays : Electrophysiological studies (e.g., glutamate uptake inhibition in HEK293 cells) quantify inhibitory constants (Kᵢ) .

Q. How do hydrogen bonding and π-π interactions stabilize the crystal lattice?

SCXRD data reveal N–H⋯O/N hydrogen bonds between amino and carbonyl groups, forming dimers or chains. π-π stacking between aromatic rings (distance ~3.5–4.0 Å) further stabilizes the lattice. Hirshfeld surface analysis quantifies intermolecular contacts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate logP (∼3.0), topological polar surface area (∼72 Ų), and blood-brain barrier permeability.

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to EAAT1’s allosteric site (e.g., interactions with Thr318, Ser364) .

Methodological Challenges

Q. How are data contradictions resolved in SCXRD refinement for this compound?

Discrepancies in thermal parameters or bond lengths are addressed by:

- Re-examining data collection (e.g., crystal quality, resolution limits).

- Using constraints (e.g., riding H-atoms) or twinning refinement in SHELXL .

- Cross-validating with spectroscopic data (e.g., NMR coupling constants) .

Q. What advanced techniques characterize dynamic processes in solution (e.g., tautomerism)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.